

Technical Support Center: MK2-IN-3 Experiments

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Compound of Interest

Compound Name: MK2-IN-3

Cat. No.: B148613

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **MK2-IN-3**, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **MK2-IN-3**?

A1: **MK2-IN-3** is an ATP-competitive inhibitor of MK2 (also known as MAPKAPK2).^{[1][2]} It binds to the ATP-binding pocket of the MK2 enzyme, preventing the phosphorylation of its downstream substrates.

Q2: What is the selectivity profile of **MK2-IN-3**?

A2: **MK2-IN-3** is a highly selective inhibitor for MK2. It shows significantly less potency against other kinases, including the closely related MK3 and MK5, as well as other kinases in the MAPK signaling pathway like ERK2 and p38α.^{[1][3]} For detailed inhibitory concentrations, please refer to the data table below.

Q3: How should I prepare and store stock solutions of **MK2-IN-3**?

A3: It is recommended to prepare stock solutions of **MK2-IN-3** in anhydrous DMSO.^{[2][4]} For long-term storage, aliquot the stock solution and store at -80°C for up to 6 months.^{[1][3]} For

shorter periods, storage at -20°C for up to 1 month is also acceptable, but protection from light is advised.[1][3] Avoid repeated freeze-thaw cycles.[3]

Q4: What is a typical working concentration for **MK2-IN-3** in cell-based assays?

A4: The effective concentration of **MK2-IN-3** will vary depending on the cell type and the specific experimental conditions. A good starting point is to perform a dose-response experiment. For inhibiting TNF α production in U937 cells, an IC₅₀ of 4.4 μ M has been reported.[1][5]

Q5: Can **MK2-IN-3** be used in in vivo studies?

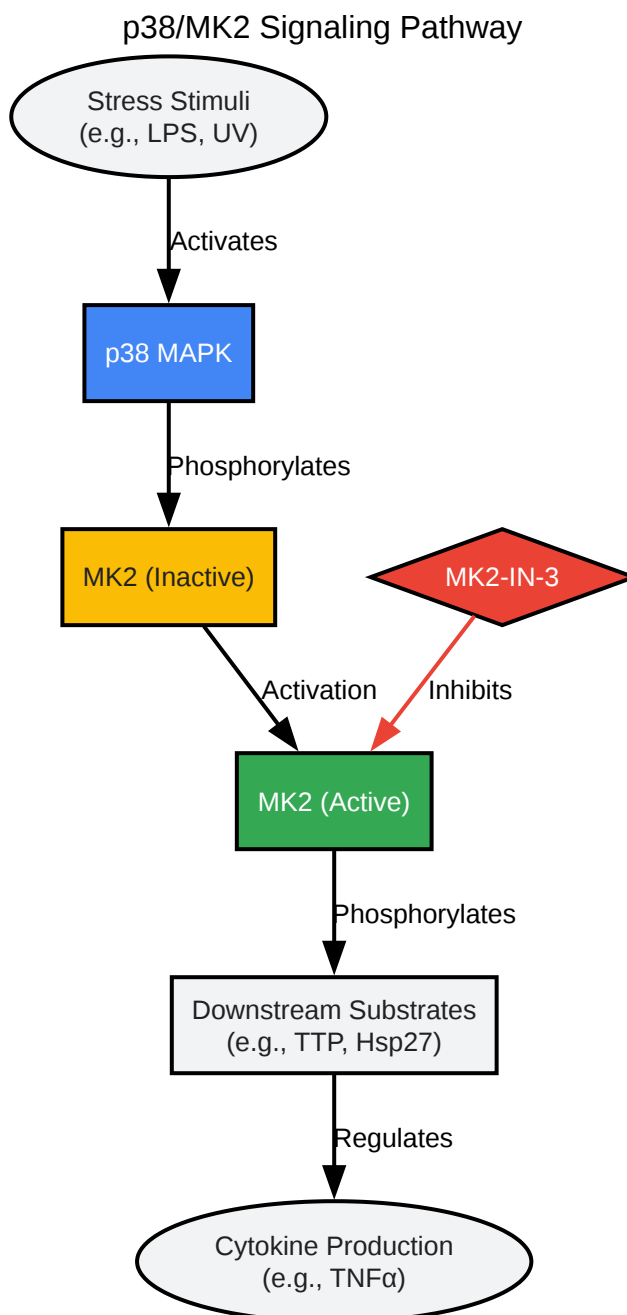
A5: Yes, **MK2-IN-3** has been used in animal models. For oral administration in rats, a dose of 20 mg/kg has been shown to inhibit LPS-induced TNF α production.[1] Specific formulations for in vivo use, such as in corn oil or a solution with PEG300 and Tween80, have been described.[2]

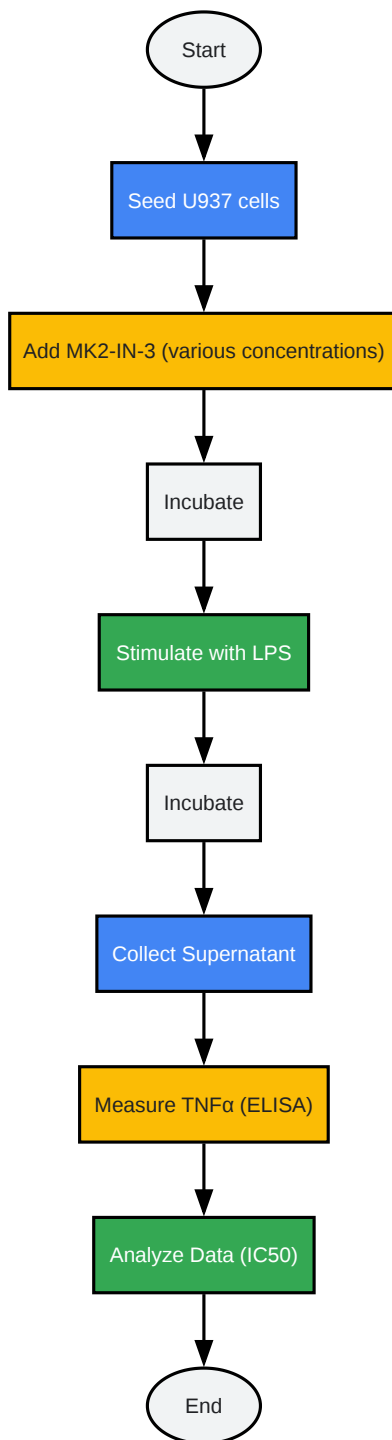
Quantitative Data

Table 1: Inhibitory Activity of **MK2-IN-3** Against a Panel of Kinases

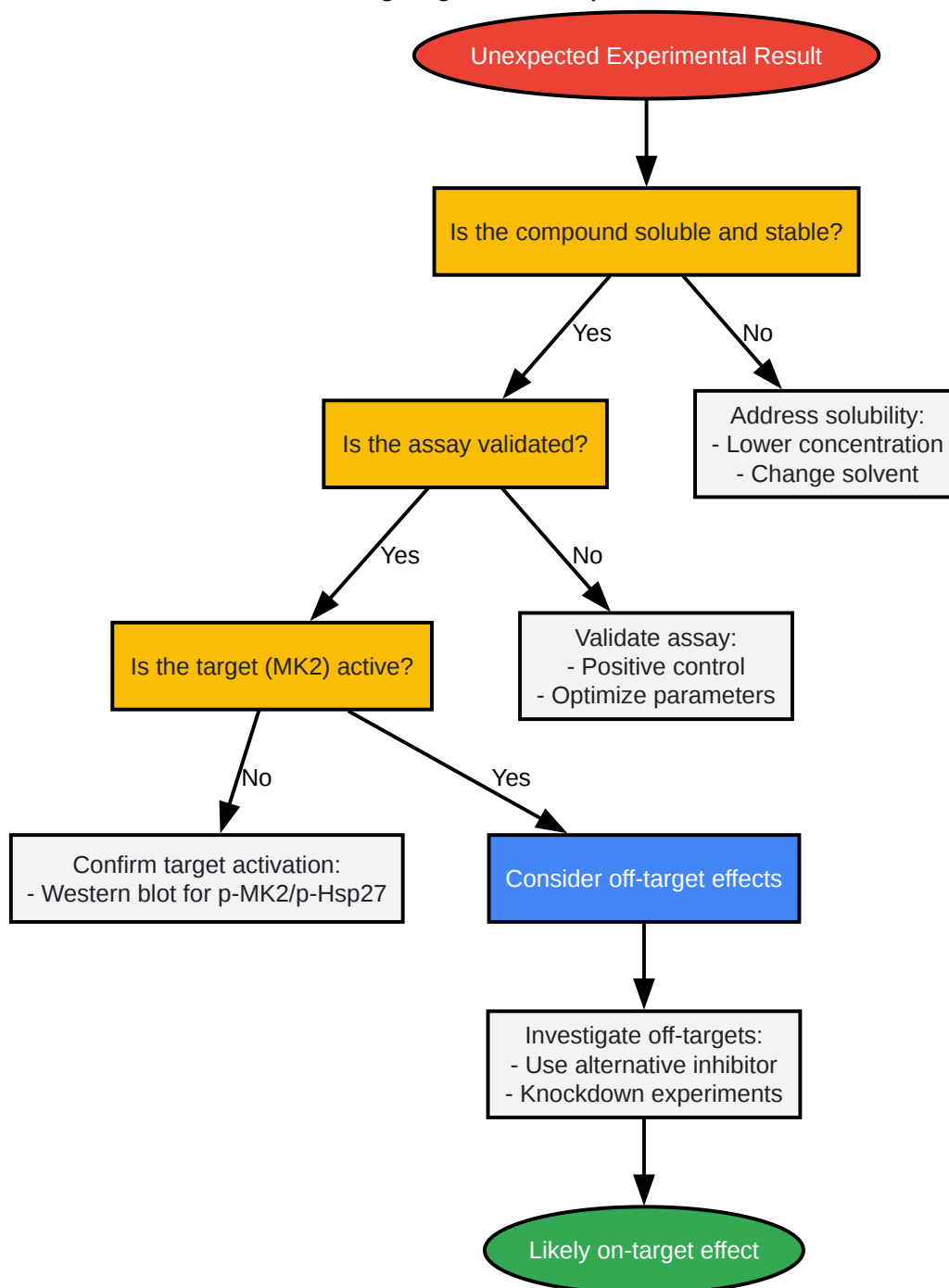
Kinase Target	IC50 (nM)
MK2 (MAPKAPK2)	8.5[1][5]
MK5	81[1][5]
MK3	210[1][5]
ERK2	3,440[1]
MNK1	5,700[1]
p38α	>100,000[1]
MSK1	>200,000[1]
MSK2	>200,000[1]
CDK2	>200,000[1]
JNK2	>200,000[1]
IKK2	>200,000[1]

Signaling Pathway and Experimental Workflow Diagrams



Experimental Workflow: TNF α Inhibition Assay

Troubleshooting Logic for Unexpected Results

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References

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